molecular formula C52H44BrN2O6P B2828117 4-Hydroxydinaphtho[2,1-d CAS No. 916329-20-9

4-Hydroxydinaphtho[2,1-d

Cat. No.: B2828117
CAS No.: 916329-20-9
M. Wt: 903.81
InChI Key: NVDCIIBNNUJBDP-FQDAJKOSSA-N
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Description

4-Hydroxydinaphtho[2,1-d] is a complex organic compound that belongs to the class of dioxaphosphepine derivatives. It is characterized by its unique structure, which includes two naphthalene rings fused with a dioxaphosphepine moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxydinaphtho[2,1-d] typically involves the following steps:

    Starting Material: The synthesis begins with 1,1’-binaphthalene-2,2’-diol.

    Methylation: The starting material undergoes methylation to form 2,2’-dimethoxy-1,1’-binaphthalene.

    Ortho-Lithiation: The dimethoxy derivative is subjected to double ortho-lithiation in the presence of tetramethylethylenediamine (TMEDA) and triisopropyl borate.

    Cross-Coupling: The resulting diboronic acid undergoes palladium-mediated cross-coupling with aryl bromides.

    Demethylation: The final step involves demethylation using pyridine hydrochloride to yield this compound].

Industrial Production Methods

Industrial production methods for this compound] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxydinaphtho[2,1-d] undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-Hydroxydinaphtho[2,1-d] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxydinaphtho[2,1-d] involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates and thereby lowering blood glucose levels. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Binaphthalene-2,2’-diyl hydrogen phosphate
  • 3,3’-Bis(9-phenanthryl)-1,1’-binaphthalene-2,2’-diyl hydrogen phosphate
  • 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthalene-2,2’-diyl hydrogen phosphate

Uniqueness

4-Hydroxydinaphtho[2,1-d] is unique due to its specific dioxaphosphepine structure, which imparts distinct chemical and biological properties. Its ability to act as a catalyst in asymmetric synthesis and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2.C20H13O4P/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h4-17,20-21,30,36H,18-19H2,1-3H3;1-12H,(H,21,22)/t30-,32-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCIIBNNUJBDP-UNCJQMLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44BrN2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916329-20-9
Record name (1R,2S) 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-(1-naphthyl)-beta-phenyl-3-quinolineethanol, compd. with (11bR)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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